REACTION_CXSMILES
|
C(C1C=C([N:10]2[C:14]3[C:15](=[O:26])[N:16](C4C=CC(Br)=CC=4)[CH2:17][CH2:18][C:13]=3[C:12](C)=[N:11]2)C=CC=1F)#N.N#N.CCOC(C)=O>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].C1C=CC=CC=1.C([O-])([O-])=O.[Na+].[Na+].[Cl-].[Na+].O>[NH:10]1[C:14]2[C:15](=[O:26])[NH:16][CH2:17][CH2:18][C:13]=2[CH:12]=[N:11]1 |f:3.4,6.7.8,9.10.11|
|
Name
|
1-[3-Cyano-4-fluorophenyl)-3-methyl-6-[4-bromophenyl]-1,4,5,6-tetrahydro-7H-pyrazolo-[3,4-c]-pyridin-7-one
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1F)N1N=C(C2=C1C(N(CC2)C2=CC=C(C=C2)Br)=O)C
|
Name
|
2-thiomethylphenylboronic acid
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0.011 g
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
Palladium tetrakis(triphenyl) phosphine
|
Quantity
|
0.032 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (100 g of SiO2, eluted with 1:1 hexane:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C1C(NCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |